molecular formula C15H12BrNO2 B079712 N-(2-Benzoylphenyl)-2-bromoacetamide CAS No. 14439-71-5

N-(2-Benzoylphenyl)-2-bromoacetamide

Katalognummer B079712
CAS-Nummer: 14439-71-5
Molekulargewicht: 318.16 g/mol
InChI-Schlüssel: HZQDHBGMMKYQDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-Benzoylphenyl)-2-bromoacetamide” is a chemical compound with the linear formula C20H15NO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “N-(2-Benzoylphenyl)-2-bromoacetamide” has been investigated using Density Functional Theory (DFT). The geometry of the compound was optimized by the B3LYP method with a 6-311+G (d) basis set . The Frontier Molecular Orbitals (FMOs) analysis suggests that charge transfer is taking place within the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-Benzoylphenyl)-2-bromoacetamide” are not available, related compounds such as N-(2-benzoylphenyl)oxalamate have been studied. The FMO analysis of these compounds suggests that charge transfer is taking place within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Benzoylphenyl)-2-bromoacetamide” include a molecular weight of 301.348 g/mol, a linear formula of C20H15NO2, and a CAS Number of 29670-64-2 . Further properties such as ionization potential (I), electron affinity (A), global hardness (η), electronegativity (χ), electronic chemical potential (μ), electrophilicity (ω), and chemical softness (S) can be investigated using theoretical calculations .

Wissenschaftliche Forschungsanwendungen

Application in Anti-Diabetic Activity Research

Specific Scientific Field

This application falls under the field of Pharmaceutical Research , specifically in the development of treatments for Type 2 Diabetes .

Summary of the Application

N-(2-Benzoylphenyl)-L-tyrosine derivatives, which include N-(2-Benzoylphenyl)-2-bromoacetamide, have been studied for their anti-diabetic activity . They work by stimulating the peroxisome proliferator activated receptor-γ (PPAR-γ) , a key regulator of glucose metabolism and insulin sensitivity .

Methods of Application or Experimental Procedures

The research involved molecular docking studies . This is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The docking program in Glide dock was used to evaluate the correlation between the experimental values and the values derived computationally .

Results or Outcomes

The study found a correlation between the experimental values and the values derived computationally, suggesting the importance of evaluating the prediction accuracy of scoring functions adopted in various docking programs .

Application in Hydrogen Bonding Research

Specific Scientific Field

This application is in the field of Chemistry , specifically in the study of Intramolecular Hydrogen Bonding .

Summary of the Application

N-(2-Benzoylphenyl)-2-bromoacetamide and its oxalyl derivatives have been used as model compounds to analyze the formation of three-centered hydrogen bonds (O∙∙∙H∙∙∙O) .

Methods of Application or Experimental Procedures

The formation of three-centered hydrogen bonds in these compounds was demonstrated in the solid state by X-ray diffraction analysis of the geometric parameters associated with the molecular structures . The solvent effect on the chemical shift of H6 and Δδ (ΝΗ) / Δ T measurements, in DMSO- d6 as solvent, have been used to establish the energetics associated with intramolecular hydrogen bonding .

Results or Outcomes

The study found that three-center hydrogen bond is claimed to overcome steric constraints . The estimated Δ Hº and Δ Sº values for the hydrogen bonding disruption by DMSO- d6 of 28.3 (0.1) kJ·mol −1 and 69.1 (0.4) J·mol −1 ·K −1, respectively, are in agreement with intramolecular three-center hydrogen bonding in solution .

Zukünftige Richtungen

The future directions for “N-(2-Benzoylphenyl)-2-bromoacetamide” and related compounds could involve further exploration of their potential biological activities. For instance, N-(2-benzoylphenyl)-l-tyrosine derivatives have shown promise as antidiabetic agents , suggesting potential therapeutic applications.

Eigenschaften

IUPAC Name

N-(2-benzoylphenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDHBGMMKYQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162694
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoylphenyl)-2-bromoacetamide

CAS RN

14439-71-5
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14439-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoylphenyl)-2-bromoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

98.6 g of 2-aminobenzophenone were dissolved in a mixture of 650 ml of dichloromethane and 50 ml of water. A solution of 116.1 g of bromoacetyl bromide in 150 ml of dichloromethane was added dropwise to this mixture at a temperature of -10° C. The reaction mixture was then stirred at room temperature for a further 2 hours. The reaction mixture was worked up by adding water, separating the organic phase, washing again with water, drying and evaporating under reduced pressure. The crude product remaining as a residue was crystallized from ether/petroleum ether. 142 g of 2-[(2-bromoacetyl)-amino]-benzophenone having a melting point of 96-98° C. were obtained.
Quantity
98.6 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
116.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of bromoacetyl bromide (100 mL, 1.15 mol, Aldrich) dissolved in dichloromethane (300 mL) was added over 30 min to a solution of 2-aminobenzophenone (197 g, 1.0 mol, Fluka) dissolved in dichloromethane (1.3 L) and water (100) mL) cooled to -10° C. under vigorous mechanical stirring. The resulting mixture was stirred for an additional 1 h at --5° C. and then was allowed to warm to ambient temperature. The layers were separated, and the organic extract was washed with dilute sodium bicarbonate, then was dried over sodium sulfate. Evaporation afforded 309.8 g (95%) of 2-bromoacetamidobenzophenone as off-white crystals.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Benzoylphenyl)-2-bromoacetamide

Citations

For This Compound
6
Citations
TK Ellis, VA Soloshonok - Synlett, 2006 - thieme-connect.com
Within this manuscript the synthesis of a new generation of Ni (II) complexes that contain a secondary rather than a tertiary amino group, as well as the unusual chemoselectivity, was …
Number of citations: 22 www.thieme-connect.com
M Bergagnini, K Fukushi, J Han, N Shibata… - Organic & …, 2014 - pubs.rsc.org
The work being reported here deals with the design of a new type of “N–H” Ni(II) complexes of glycine Schiff bases and study general aspects of their reactivity. It was confirmed that the …
Number of citations: 36 pubs.rsc.org
J Han, T Ono, H Uekusa, KD Klika… - Dalton Transactions, 2014 - pubs.rsc.org
Chirally switchable Ni(II) and Pd(II) complexes were synthesized and fully characterized by X-ray crystallography and additionally by spectroscopic means (NMR and MS). The …
Number of citations: 3 pubs.rsc.org
Y Zou, J Han, AS Saghyan, AF Mkrtchyan, H Konno… - Molecules, 2020 - mdpi.com
Tailor-made amino acids are indispensable structural components of modern medicinal chemistry and drug design. Consequently, stereo-controlled preparation of amino acids is the …
Number of citations: 40 www.mdpi.com
M Ivanova, T Poisson, P Jubault, J Legros - Journal of flow chemistry, 2023 - Springer
Benzodiazepines possess a wide spectrum of valuable pharmacological effects and are among the leading drugs, commonly prescribed ones for various pathologies. Herein we …
Number of citations: 1 link.springer.com
森脇浩樹, モリワキヒロキ - 2019 - kyoto-phu.repo.nii.ac.jp
第一章 序論医薬品や健康食品の分野において, 今後更に増していくと思われる有用化合物の創製のため, 光学的に純粋な非天然のアミノ酸 (テーラーメイドアミノ酸) を合成する新しい方法の開発には…
Number of citations: 3 kyoto-phu.repo.nii.ac.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.